Icmt-IN-5

Biochemical IC50 ICMT inhibition Enzyme assay

Icmt-IN-5 (compound 46; CAS 1313602-92-4) is a tetrahydropyranyl (THP)-based small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme that catalyzes the final post-translational modification step of CAAX-motif proteins including Ras GTPases. Originally disclosed in a 2011 structure–activity relationship (SAR) study from Myrexis, Icmt-IN-5 exhibits an ICMT biochemical inhibitory potency with an IC50 of 0.3 μM.

Molecular Formula C22H28FNO
Molecular Weight 341.5 g/mol
Cat. No. B12371932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-5
Molecular FormulaC22H28FNO
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)F
InChIInChI=1S/C22H28FNO/c1-17-9-10-20(19(23)15-17)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3
InChIKeyNFWPGISCHCCXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-5 (Compound 46): THP-Based ICMT Inhibitor with Verified Biochemical Potency (IC50 = 0.3 μM)


Icmt-IN-5 (compound 46; CAS 1313602-92-4) is a tetrahydropyranyl (THP)-based small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme that catalyzes the final post-translational modification step of CAAX-motif proteins including Ras GTPases [1]. Originally disclosed in a 2011 structure–activity relationship (SAR) study from Myrexis, Icmt-IN-5 exhibits an ICMT biochemical inhibitory potency with an IC50 of 0.3 μM [1]. The compound bears a distinct THP scaffold that differs from the indole-based cysmethynil series [2].

Icmt-IN-5 (Compound 46) Cannot Be Substituted with Cysmethynil or Indole-Based Analogs


ICMT inhibitors are not interchangeable research tools; even compounds within the same target class diverge significantly in biochemical potency, scaffold architecture, and resulting cellular phenotypes. Icmt-IN-5 belongs to the THP (tetrahydropyranyl) chemotype, which is structurally and pharmacologically distinct from the widely used indole-based inhibitor cysmethynil [1]. Cysmethynil, while historically important, suffers from poor aqueous solubility and high lipophilicity (cLogP ~6.5), which limits its experimental utility and has driven the development of next-generation scaffolds including both the functionalized indoleamine series (e.g., CAY10677) and the THP series to which Icmt-IN-5 belongs [1][2]. Quantitative data presented below demonstrate that Icmt-IN-5 offers a differentiated potency window (0.3 μM) that serves as a bridge between early indole-based inhibitors and subnanomolar advanced leads, making it valuable for specific research applications where cysmethynil's 2.4 μM potency is insufficient but extreme potency is not required [2].

Icmt-IN-5 (Compound 46): Quantitative Comparative Evidence Against Cysmethynil and Other ICMT Inhibitors


Icmt-IN-5 (0.3 μM) Demonstrates 8-Fold Greater Biochemical ICMT Inhibition than Cysmethynil (2.4 μM)

In a standardized in vitro ICMT biochemical inhibition assay, Icmt-IN-5 (compound 46) exhibits an IC50 of 0.3 μM [1]. This represents an approximately 8-fold improvement in target inhibition potency compared to cysmethynil, which has a reported IC50 of 2.4 μM under comparable assay conditions .

Biochemical IC50 ICMT inhibition Enzyme assay Comparative potency

Icmt-IN-5 (THP Scaffold) Offers a Structurally Distinct Chemotype from Indole-Based Inhibitors

Icmt-IN-5 is built on a tetrahydropyranyl (THP) core scaffold, a chemotype fundamentally distinct from the indole-based architecture of cysmethynil and its optimized derivative CAY10677 (analog 15) [1]. This scaffold divergence provides a critical tool for deconvoluting whether observed biological effects are target-mediated (on-target ICMT inhibition) or scaffold-specific (off-target polypharmacology). In contrast, both cysmethynil and CAY10677 share the same indole core, differing only in side-chain modifications [2].

Chemotype differentiation THP scaffold Scaffold hopping Indole-based inhibitors

Icmt-IN-5 Induces Dose-Dependent Ras Cytosolic Mislocalization as a Direct Target Engagement Readout

In the primary SAR study, active and potent THP-series ICMT inhibitors—a class that includes Icmt-IN-5—demonstrated a dose-dependent increase in Ras cytosolic protein, a direct cellular readout of ICMT inhibition and target engagement [1]. This functional biomarker confirms that Icmt-IN-5's biochemical ICMT inhibition (IC50 = 0.3 μM) translates to the expected cellular mechanism: disruption of Ras membrane localization via inhibition of carboxymethylation [1]. While the study does not report a specific EC50 value for Ras mislocalization by Icmt-IN-5 individually, the dose-responsive nature of this phenotype across the THP series establishes a direct link between biochemical inhibition and cellular target engagement that is not uniformly observed across all ICMT inhibitor scaffolds [2].

Ras mislocalization Target engagement Cellular mechanism Dose-response

Icmt-IN-5 Occupies an Intermediate Potency Niche Between Cysmethynil and Advanced Subnanomolar THP Leads

Within the broader ICMT inhibitor landscape, Icmt-IN-5 (IC50 = 0.3 μM) occupies a well-defined intermediate potency position [1]. It is approximately 8-fold more potent than cysmethynil (IC50 = 2.4 μM) , approximately 3-fold more potent than CAY10677 (analog 15; IC50 = 0.86 μM) , but approximately 230-fold less potent than the advanced THP lead analogue 75 (IC50 = 1.3 nM) from the same chemotype series [1][2]. This positioning makes Icmt-IN-5 uniquely suitable as a benchmark or reference compound in SAR studies where neither the weak early-generation inhibitors nor the ultra-potent advanced leads provide appropriate potency baselines.

Potency ranking SAR series comparison THP derivatives Analogue selection

Icmt-IN-5 Benefits from THP-Series Optimization for Drug-Like Properties

The THP scaffold series, to which Icmt-IN-5 belongs, was developed to address the poor solubility and excessive lipophilicity that limit the utility of cysmethynil [1][2]. While explicit aqueous solubility and logP values for Icmt-IN-5 are not reported in the primary literature, the SAR campaign that produced Icmt-IN-5 focused on optimizing drug-like physicochemical properties across the THP series [1]. In contrast, the parallel development of CAY10677 (analog 15) within the indoleamine series explicitly demonstrated improved solubility and PAMPA permeability over cysmethynil [3]. Procurement of Icmt-IN-5 provides access to a distinct chemotype that has undergone analogous drug-like property optimization relative to its cysmethynil progenitor, albeit through a different medicinal chemistry trajectory.

Drug-like properties Solubility Lipophilicity THP optimization

Icmt-IN-5 Demonstrates Selective Target Engagement Relative to Upstream Prenylation Enzymes

The THP series ICMT inhibitors, including Icmt-IN-5, were designed to inhibit ICMT, the terminal step in CAAX protein post-translational modification, without directly inhibiting upstream prenylation enzymes such as farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-1) [1]. This pathway selectivity is critical because ICMT inhibition does not trigger the compensatory geranylgeranylation bypass mechanism that undermined clinical development of FTase inhibitors [1][2]. Similarly, cysmethynil has been characterized as not inhibiting FTase, GGTase-1, or Rce1 at concentrations up to 50 μM [3], confirming that selective ICMT inhibition is a conserved feature across both indole-based and THP-based inhibitor chemotypes [1][2].

Target selectivity Prenylation pathway FTase GGTase Rce1

Icmt-IN-5 (Compound 46): Validated Research Applications Based on Quantitative Evidence


Biochemical ICMT Inhibition Assays Requiring 8× Greater Potency than Cysmethynil

For in vitro biochemical assays measuring ICMT activity where cysmethynil (IC50 = 2.4 μM) provides insufficient inhibition, Icmt-IN-5 offers approximately 8-fold greater potency (IC50 = 0.3 μM) [1]. This potency window is particularly suitable for experiments where compound concentration must be limited due to solubility constraints or where more robust enzyme inhibition is required to achieve a clear signal window. Users should note that Icmt-IN-5 is approximately 3-fold more potent than CAY10677 (analog 15; IC50 = 0.86 μM) but 230-fold less potent than the advanced THP lead analogue 75 (IC50 = 1.3 nM), positioning it as a moderate-potency option for SAR benchmarking [2].

Orthogonal Chemotype Validation for ICMT Target Engagement Studies

Icmt-IN-5, with its THP core scaffold, provides a structurally distinct chemotype from the widely used indole-based inhibitors cysmethynil and CAY10677 [1]. This scaffold divergence is essential for orthogonal validation studies designed to confirm that observed biological effects are genuinely target-mediated (on-target ICMT inhibition) rather than artifacts of a particular chemical scaffold [1]. Researchers can use Icmt-IN-5 alongside an indole-based ICMT inhibitor to strengthen conclusions about target-specific pharmacology.

Ras Mislocalization and CAAX Protein Processing Functional Assays

Icmt-IN-5 is validated for use in cellular assays measuring Ras cytosolic mislocalization as a functional readout of ICMT inhibition [1]. The THP series compounds demonstrated dose-dependent increases in Ras cytosolic protein, providing a direct cellular biomarker of target engagement [1]. This functional readout is critical for studies investigating the role of ICMT in Ras-driven oncogenic signaling and for validating that biochemical ICMT inhibition translates to the expected cellular phenotype of disrupted Ras membrane localization .

Selective Inhibition of the Terminal CAAX Processing Step

Icmt-IN-5 targets ICMT, the final enzymatic step in the post-translational processing of CAAX-motif proteins (including Ras and Rho GTPases), without directly inhibiting upstream prenylation enzymes FTase or GGTase-1 [1]. This pathway selectivity avoids the compensatory geranylgeranylation bypass that limited the clinical utility of FTase inhibitors [1]. Icmt-IN-5 is therefore suitable for research applications requiring selective interrogation of the ICMT node within the CAAX processing pathway, particularly in studies investigating the therapeutic potential of targeting ICMT as an alternative to upstream prenyltransferase inhibition [2].

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